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Abstract

RG7167, also known as RO4987655 and CH4987655, is a potent and selective, orally
bioavailable, small-molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase
kinase). As an allosteric inhibitor, RG7167 binds to a site distinct from the ATP-binding pocket,
offering high selectivity and a distinct mechanism of action. This technical guide provides a
comprehensive overview of the chemical structure, properties, and pharmacological profile of
RG7167. It includes detailed summaries of its preclinical and clinical data, experimental
methodologies for its evaluation, and a visual representation of its target signaling pathway.
The development of RG7167 was discontinued in Phase | clinical trials.

Chemical Structure and Properties

RG7167 is a complex synthetic organic molecule. Its chemical identity and key
physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of RG7167
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Identifier Value

N-(2,3-dihydroxypropoxy)-3,4-difluoro-2-((2-

Systematic Name ] ] )
fluoro-4-iodophenyl)amino)benzamide

Synonyms RG7167, RO4987655, CH4987655

CAS Number 874101-00-5

FC1=C(C=C(l)C=C1)NC2=C(C(=C(C=C2)F)CN
3C(=0)CCCO3)C(=0)NOCCO

Canonical SMILES

ble 2: Physicochemical ies of RG7167

Property Value

Molecular Formula C20H19F3IN305

Molecular Weight 565.28 g/mol

Appearance White to off-white solid

Solubility Insoluble in water. Soluble in DMSO (100

mg/mL) and Ethanol (16 mg/mL).[1]

Mechanism of Action and Signaling Pathway

RG7167 is a highly selective, non-ATP-competitive inhibitor of MEK1 and MEK2, key
components of the RAS/RAF/MEK/ERK signaling cascade.[2][3] This pathway is a critical
regulator of fundamental cellular processes, including proliferation, differentiation, survival, and
migration.[3] Dysregulation of the RAS/RAF/MEK/ERK pathway, often through mutations in
BRAF or RAS genes, is a hallmark of many human cancers.[3]

By binding to an allosteric pocket on the MEK enzymes, RG7167 prevents their
phosphorylation and activation by upstream RAF kinases. This, in turn, blocks the
phosphorylation and activation of the downstream effector kinases, ERK1 and ERK2. The
inhibition of ERK signaling leads to the suppression of cell proliferation and the induction of
apoptosis in cancer cells with a constitutively active RAS/RAF/MEK/ERK pathway.
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Figure 1: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of RG7167.

Pharmacological Properties
In Vitro Activity

RG7167 demonstrates potent and selective inhibition of MEK1/2 kinases and robust anti-
proliferative activity in various cancer cell lines, particularly those harboring BRAF or KRAS

mutations.

Table 3: In Vitro Activity of RG7167
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Assay Target/Cell Line IC50 Reference
MEK1/2 Kinase Assay = MEK1/2 5.2nM [415]
Cell Proliferation NCI-H2122 (KRAS
6.5 nM [41[6]
Assay mutant)
Pharmacokinetics

Pharmacokinetic studies in both preclinical models and human clinical trials have characterized
the absorption, distribution, metabolism, and excretion of RG7167.

Table 4: Human Pharmacokinetic Parameters of RG7167

(Phase 1)

Parameter Value Reference

Time to Maximum

' ~1 hour [5]
Concentration (Tmax)
Terminal Half-life (t1/2) ~4-25 hours [51[7]
) ) Linear exposures from 0.5 to 4
Dose Proportionality [5]
mg

Experimental Protocols

The following sections outline the general methodologies employed in the preclinical and
clinical evaluation of RG7167.

MEK1/2 Kinase Inhibition Assay

Objective: To determine the in vitro potency of RG7167 in inhibiting the enzymatic activity of
MEK1 and MEK2.

Methodology:

e Reagents: Recombinant human MEK1 and MEK2 enzymes, inactive ERK2 as a substrate,
ATP, and the test compound (RG7167) at various concentrations.
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e Procedure: The assay is typically performed in a 96- or 384-well plate format. MEK1 or
MEK?2 is incubated with varying concentrations of RG7167. The kinase reaction is initiated by
the addition of a mixture of ATP and inactive ERK2.

o Detection: After a defined incubation period, the amount of phosphorylated ERK2 is
quantified. This can be achieved through various methods, including ELISA with a phospho-
ERK specific antibody or using radio-labeled ATP and measuring the incorporation of the
radioactive phosphate into ERK2.

o Data Analysis: The concentration of RG7167 that inhibits 50% of the MEK kinase activity
(IC50) is calculated by fitting the dose-response data to a sigmoidal curve.

Cell Proliferation Assay

Objective: To assess the anti-proliferative effect of RG7167 on cancer cell lines.
Methodology:

o Cell Culture: Cancer cell lines of interest (e.g., those with known BRAF or KRAS mutations)
are cultured in appropriate media and conditions.

o Treatment: Cells are seeded into 96-well plates and treated with a range of concentrations of
RG7167 for a specified period (e.g., 72 hours).

 Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay,
such as the MTT or CellTiter-Glo® assay. These assays measure metabolic activity, which
correlates with the number of viable cells.

o Data Analysis: The IC50 value, representing the concentration of RG7167 that inhibits cell
growth by 50%, is determined from the dose-response curve.

Western Blotting for Phospho-ERK

Obijective: To confirm the mechanism of action of RG7167 by measuring the inhibition of ERK
phosphorylation in treated cells.

Methodology:
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Cell Treatment and Lysis: Cancer cells are treated with RG7167 for a specific duration.
Following treatment, the cells are lysed to extract total protein.

Protein Quantification: The total protein concentration in each lysate is determined using a
standard protein assay (e.g., BCA assay).

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size
using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a nitrocellulose or PVDF membrane.

Immunoblotting: The membrane is incubated with primary antibodies specific for
phosphorylated ERK (p-ERK) and total ERK. Subsequently, the membrane is incubated with
a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

Detection: The protein bands are visualized using a chemiluminescent substrate and an
imaging system. The intensity of the p-ERK band relative to the total ERK band is quantified
to determine the extent of ERK inhibition.

In Vitro Assays In Vivo & Clinical Studies

MEK Kinase Assay Cell Proliferation Assay Western Blot (p-ERK) Xenograft Models Pharmacokinetics/ Phase | Clinical Trial
Pharmacodynamics

Click to download full resolution via product page

Figure 2: A simplified workflow for the preclinical and clinical evaluation of RG7167.

Clinical Development and Status

RG7167 progressed to Phase | clinical trials for the treatment of advanced solid tumors.[2]
These studies aimed to determine the maximum tolerated dose (MTD), safety,
pharmacokinetics, and preliminary anti-tumor activity.[7] While the trials demonstrated a
manageable safety profile and evidence of target engagement, the development of RG7167
was ultimately discontinued.[2]
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Conclusion

RG7167 is a well-characterized, potent, and selective allosteric inhibitor of MEK1/2. Its
mechanism of action through the inhibition of the RAS/RAF/MEK/ERK signaling pathway has
been extensively validated in preclinical studies. While its clinical development has been
halted, the data and knowledge generated from the investigation of RG7167 continue to be
valuable for the broader field of MEK inhibitor research and the development of targeted cancer
therapies. This technical guide provides a comprehensive resource for researchers and
scientists working in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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